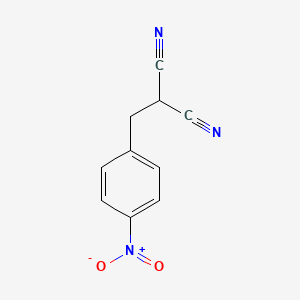

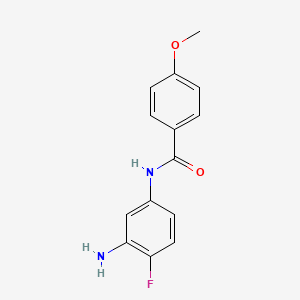

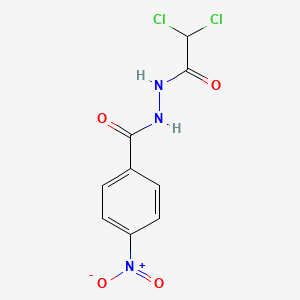

![molecular formula C19H25NO2 B3023300 N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide CAS No. 893778-69-3](/img/structure/B3023300.png)

N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide

描述

N-[1-(1-Adamantyl)ethyl]-2-hydroxybenzamide, also known as AEBS, is a small molecule inhibitor. It is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide involves selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis

The molecular formula of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide is C19H25NO2. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学研究应用

Anticancer Potential

AEB has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit tumor growth by targeting specific cellular pathways. Preliminary studies suggest that AEB may interfere with cancer cell proliferation and survival mechanisms, making it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders. AEB has shown anti-inflammatory effects by modulating immune responses. It may inhibit pro-inflammatory cytokines and reduce tissue damage caused by inflammation. Researchers are exploring its use in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Effects

AEB’s unique chemical structure makes it an interesting candidate for neuroprotection. Studies have suggested that it could enhance neuronal survival and protect against neurodegenerative conditions. Its potential application in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders is an active area of research .

Antiviral Activity

AEB has demonstrated antiviral properties against certain viruses. Researchers have investigated its effects on viral replication and entry mechanisms. While more studies are needed, AEB’s ability to inhibit viral infections could have implications for developing novel antiviral drugs .

Polymer Chemistry and Materials Science

AEB can be incorporated into polymer matrices due to its hydroxybenzamide group. Researchers have explored its use in designing functional materials, such as drug delivery carriers, coatings, and nanocomposites. Its adamantyl moiety provides steric hindrance, influencing material properties and stability .

Chemical Synthesis and Methodology

AEB serves as a building block for synthesizing other compounds. Its reactivity allows for diverse transformations, including cyclizations and acylations. For instance, it can be used to create vinyl-disubstituted adamantanes, which find applications as nanowires in semiconductor devices .

These applications highlight the versatility of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide and underscore its potential impact across multiple scientific disciplines. Researchers continue to explore its properties, aiming to unlock new applications and enhance our understanding of this intriguing compound . If you’d like more detailed information on any specific field, feel free to ask!

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .

作用机制

Target of Action

Adamantane derivatives, which this compound is a part of, have been known to exhibit diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used to improve the lipophilicity and stability of drugs .

Mode of Action

The adamantane moiety in the compound is known to interact with its targets through unique stability and reactivity compared to simple hydrocarbon derivatives . The compound’s interaction with its targets could lead to changes at the molecular level, potentially affecting the function of the target molecules.

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

The adamantane moiety in the compound is known to improve the lipophilicity and stability of drugs , which could potentially enhance the compound’s bioavailability.

Result of Action

The adamantane moiety in the compound is known to interact with its targets through unique stability and reactivity compared to simple hydrocarbon derivatives . This interaction could potentially lead to changes at the molecular level, affecting the function of the target molecules.

Action Environment

The adamantane moiety in the compound is known to improve the stability of drugs , suggesting that it may exhibit robustness against various environmental factors.

属性

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-12(20-18(22)16-4-2-3-5-17(16)21)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15,21H,6-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQYHTFSCYZVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

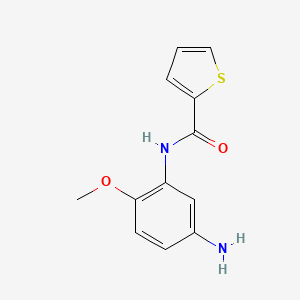

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)